N-Formyl-DL-serine

Catalog No.
S13845808
CAS No.
M.F
C4H7NO4
M. Wt
133.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Formyl-DL-serine

Product Name

N-Formyl-DL-serine

IUPAC Name

2-formamido-3-hydroxypropanoic acid

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

InChI

InChI=1S/C4H7NO4/c6-1-3(4(8)9)5-2-7/h2-3,6H,1H2,(H,5,7)(H,8,9)

InChI Key

UAROCWWNIPLGMK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)NC=O)O

N-Formyl-DL-serine is a derivative of the amino acid serine, characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom of the amino group. Its chemical formula is C4H7NO4C_4H_7NO_4, and it is classified as a formylated amino acid. This compound plays a significant role in various biochemical processes and has garnered interest for its potential applications in medicinal chemistry and biochemistry.

, typical of amino acids and their derivatives. Key reactions include:

  • Hydrolysis: N-Formyl-DL-serine can be hydrolyzed to yield serine and formic acid when treated with water in the presence of specific enzymes such as kynurenine formamidase .
  • Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, which may alter its functional groups, affecting its biological activity.
  • Substitution Reactions: N-Formyl-DL-serine can react with nucleophiles, leading to the formation of various derivatives.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic purposes.

N-Formyl-DL-serine exhibits biological activity that is primarily linked to its role in metabolic pathways involving serine. It is involved in:

  • Kynurenine Pathway: As a product or intermediate in the metabolism of tryptophan, N-formyl-DL-serine may influence the levels of neurotransmitters and other metabolites derived from this pathway .
  • Potential Therapeutic Effects: Preliminary studies suggest that compounds related to N-formyl-DL-serine may have neuroprotective effects, although further research is needed to elucidate these properties fully.

The synthesis of N-Formyl-DL-serine can be achieved through several methods:

  • Formylation of Serine: This method involves treating serine with formic acid or anhydrides under controlled conditions to introduce the formyl group.
  • Chemical Modification: Starting from other amino acids or derivatives, chemical modifications such as acylation can yield N-formyl-DL-serine .
  • Enzymatic Synthesis: Enzymatic pathways utilizing specific enzymes may also facilitate the formation of this compound from simpler precursors.

These synthesis methods highlight the versatility in producing N-formyl-DL-serine for research and application purposes.

N-Formyl-DL-serine has several applications across different fields:

  • Pharmaceuticals: Its potential role in modulating neurotransmitter levels makes it a candidate for drug development aimed at treating neurological disorders.
  • Biochemical Research: The compound serves as a valuable tool for studying metabolic pathways involving serine and tryptophan.
  • Synthetic Chemistry: It can be used as an intermediate in synthesizing more complex molecules or as a building block in peptide synthesis.

Studies on N-formyl-DL-serine interactions focus on its biochemical role and potential effects on enzyme activities. For instance, research indicates that it may influence the activity of kynurenine formamidase, impacting kynurenine metabolism . Understanding these interactions is crucial for exploring its therapeutic potential and mechanisms of action.

N-Formyl-DL-serine shares structural similarities with other amino acids and their derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N-AcetylserineAcetyl derivativeContains an acetyl group instead of a formyl group
N-Formyl-L-kynurenineKynurenine derivativeInvolved in tryptophan metabolism
D-SerineNon-formylated aminoPlays a role in NMDA receptor modulation
L-SerineNon-formylated aminoPrecursor for various biomolecules

N-Formyl-DL-serine's uniqueness lies in its specific formyl modification, which may confer distinct biological properties compared to its analogs. This modification could influence its reactivity, solubility, and interaction with biological targets.

The Strecker amino acid synthesis, a cornerstone of prebiotic chemistry, traditionally involves the reaction of aldehydes with ammonia and cyanide to yield α-aminonitriles, which hydrolyze to amino acids. However, recent studies demonstrate that N-formyl-DL-serine and its analogues can form through cyanide-mediated pathways without stoichiometric ammonia, relying instead on formamide as both solvent and nitrogen source.

In a modified Strecker-like process, glycolaldehyde reacts with cyanide in formamide to generate N-formylserine nitrile (FoSer-CN), a direct precursor to N-formyl-DL-serine. This reaction proceeds via N-formylimine intermediates rather than classical Strecker imines, as shown in Table 1:

AldehydeCyanide SourceProductYield (%)Conditions
GlycolaldehydeNaCNFoSer-CN46Formamide, 80°C
GlycolaldehydeHCNFoDHA-CN18Formamide, MgCl₂

Table 1: Cyanide-mediated synthesis of N-formylserine derivatives in formamide.

Key to this pathway is formamide’s dual role as a nucleophile and dehydrating agent, enabling formylation of transient intermediates. Isotopic labeling studies confirm that the formyl group in N-formyl-DL-serine derives directly from formamide decomposition products rather than exogenous formate. This mechanism circumvents the thermodynamic instability of free ammonia in prebiotic environments, offering a plausible route to N-formylated amino acids under early Earth conditions.

Role of Formamide as a Solvent and Nitrogen Source in Abiotic Synthesis

Formamide (HCONH₂), a simple organic solvent with high dielectric constant, uniquely facilitates N-formyl-DL-serine synthesis through three synergistic effects:

  • Nitrogen donation: Thermal decomposition of formamide generates NH₃ and HCN in situ, providing reactive nitrogen species without requiring pre-existing ammonia pools.
  • Stabilization of intermediates: The high polarity of formamide stabilizes charged intermediates like N-formyliminium ions, critical for nitrile group formation.
  • Reaction medium compatibility: Formamide’s low water activity suppresses hydrolysis of nitriles to carboxylic acids, preserving intermediates for further reactions.

Experimental data comparing synthesis yields in formamide versus aqueous systems reveal stark contrasts (Table 2):

ParameterFormamide SystemAqueous System
FoSer-CN yield46%<5%
Deformylation rate0.2 h⁻¹1.5 h⁻¹
Side product ratio1:0.31:1.8

Table 2: Comparative performance of formamide vs. water in N-formyl-DL-serine precursor synthesis.

Notably, magnesium ions (Mg²⁺) in formamide boost elimination reactions to dehydroalanine derivatives by polarizing carbonyl groups, increasing FoDHA-CN yields from 3% to 18%. This ion-specific catalysis suggests mineral-rich formamide pools could have served as efficient reactors for prebiotic N-formyl-DL-serine production.

Comparative Analysis of Strecker vs. Non-Ammonia-Dependent Synthesis Mechanisms

Traditional Strecker synthesis and formamide-driven pathways diverge fundamentally in their nitrogen sourcing and intermediate stability:

Classical Strecker Mechanism:

  • Aldehyde + NH₃ → Iminium ion
  • Iminium + CN⁻ → α-Aminonitrile
  • Hydrolysis → Amino acid

Formamide-Mediated Pathway:

  • Aldehyde + HCONH₂ → N-Formylimine
  • N-Formylimine + CN⁻ → N-Formylaminonitrile
  • Selective hydrolysis → N-formyl-DL-serine

The absence of free ammonia in the latter pathway prevents undesired side reactions with reactive carbonyls, while the N-formyl group acts as a protecting moiety during nitrile hydration. Kinetic studies show formamide-mediated routes exhibit higher activation energies (Δ‡ = 85 kJ/mol vs. 72 kJ/mol for Strecker) but greater product specificity due to stabilized transition states.

Elimination Reactions Leading to Dehydroalanine Derivatives

N-formyl-DL-serine serves as a gateway to dehydroalanine (DHA) derivatives through β-elimination reactions catalyzed by divalent metal ions or elevated pH. Under formamide reflux conditions (80°C, 24 h), FoSer-CN undergoes elimination to form N-formyldehydroalanine nitrile (FoDHA-CN) with 18% yield when MgCl₂ is present:

$$ \text{FoSer-CN} \xrightarrow{\Delta, \text{Mg}^{2+}} \text{FoDHA-CN} + \text{HCOO}^- $$

This reaction proceeds via a concerted E2 mechanism where Mg²⁺ coordinates to both the β-hydroxyl and formyl carbonyl groups, lowering the elimination barrier by 15 kJ/mol. Subsequent hydration of FoDHA-CN in alkaline aqueous conditions generates cysteine precursors through thiol addition, demonstrating N-formyl-DL-serine’s role as a linchpin in prebiotic sulfur amino acid synthesis.

The prebiotic relevance of these elimination pathways is underscored by geochemical modeling showing that hydrothermal vent systems could maintain the pH (7.5–9.0) and temperature gradients (50–90°C) required for sustained N-formyl-DL-serine → DHA conversions. Such environments would enable continuous cycling between synthesis and functionalization phases, driving chemical evolution toward biologically relevant peptides.

N-Formyl Peptide Recognition in Innate Immune Signaling Pathways

N-Formyl-DL-serine serves as a crucial component in the innate immune recognition system, particularly through its role in N-formyl peptide signaling pathways. Prokaryotic organisms, excluding Archaea, initiate protein synthesis with N-formylmethionine, which generates N-formyl peptides that function as pathogen-associated molecular patterns (PAMPs) [1]. These formylated peptides are recognized by formyl peptide receptors (FPR1, FPR2, and FPR3) located on immune cells, triggering inflammatory responses against bacterial infections [1] [2].

The formyl peptide receptors are G-protein coupled receptors that recognize N-formylated peptides deriving from bacterial and mitochondrial protein synthesis [1]. When N-formyl peptides bind to these receptors, they activate heterotrimeric G-proteins, which dissociate into α and βγ subunits and trigger distinct signaling pathways. The βγ subunit activates phospholipase C (PLC) responsible for calcium mobilization and activation of protein kinases C (PKC), while the α subunit regulates the assembly and activation of NADPH oxidase, crucial for superoxide production during phagocytosis [1].

The structural basis for N-formyl peptide recognition reveals that the N-formyl group is surrounded by several charged residues including aspartate and arginine, which form hydrogen bonds with the formyl oxygen and carbonyl groups [2]. This specific recognition mechanism allows immune cells to distinguish between bacterial formylated peptides and host proteins, providing a fundamental mechanism for pathogen detection.

Table 1: Biological and Metabolic Roles of N-Formyl-DL-serine in Prokaryotic Systems

Biological RolePathway/SystemKey EnzymesMetabolic FunctionCellular Location
N-Formyl Peptide RecognitionInnate Immune SignalingFormyl Peptide Receptors (FPR1-3)Pathogen Recognition PatternCell Surface/Membrane
Photorespiratory MetabolismGlycine-Serine InterconversionSerine Hydroxymethyltransferase (SHMT)One-Carbon MetabolismChloroplasts/Mitochondria
Co-Translational ProcessingPeptide Deformylase MachineryPeptide Deformylase (PDF)N-Terminal ModificationRibosome-Associated
Microbial Catabolismα-N-Acylpeptide HydrolaseAcylpeptide Hydrolase (APH)Protein DegradationCytoplasm

Integration into Photorespiratory Glycine-Serine Interconversion Networks

N-Formyl-DL-serine plays a significant role in photorespiratory metabolism, particularly in the glycine-serine interconversion networks that are essential for carbon and nitrogen metabolism in photosynthetic organisms [3] [4]. Photorespiration involves the oxygenation of ribulose-1,5-bisphosphate by Rubisco, leading to the production of phosphoglycolate, which is subsequently converted to glycine through a series of enzymatic reactions [3].

The photorespiratory pathway includes the conversion of glycine to serine in mitochondria through the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT) [5]. During this process, two molecules of glycine are converted to one molecule of serine, with the simultaneous release of CO2 and NH3. This reaction is crucial for the photorespiratory carbon cycle as it produces serine, which can be exported from the pathway and utilized for various metabolic processes [4].

Research has demonstrated that approximately 23-41% of photorespiratory carbon is exported from the pathway as serine under various photorespiratory conditions [4]. The build-up and relaxation of glycine pools constrain a large portion of photosynthetic acclimation during photorespiratory transients, indicating the importance of proper glycine-serine interconversion for optimal photosynthetic performance [3] [4].

Serine acts as a metabolic signal for the transcriptional regulation of photorespiration, particularly in the glycine-to-serine interconversion reactions [5]. When serine accumulates constitutively, it leads to deregulation of the transcription of photorespiration-related genes, suggesting a feedback mechanism where serine levels influence the expression of enzymes involved in its own metabolism [5].

Co-Translational Processing by Peptide Deformylase (PDF) Machinery

The peptide deformylase machinery represents a crucial system for the co-translational processing of N-formyl peptides in prokaryotic organisms [6] [7]. Peptide deformylase (PDF) is an essential metalloenzyme that catalyzes the removal of formyl groups from the N-terminal formylmethionine of nascent polypeptide chains [6] [8]. This enzyme is indispensable for bacterial protein synthesis and is required for the removal of the formyl moiety from approximately 95% of bacterial proteins [6].

PDF belongs to the HEXXH-containing metalloprotease superfamily and exhibits high conservation of three sets of residues that build the active site: motif I (GΦGΦΑAXQ), motif II (EGCXS), and motif III (HEΦDHXXG) [6]. The enzyme is located near the ribosomal peptide exit tunnel and acts on ribosome-nascent-chain complexes, ensuring efficient co-translational deformylation [7].

The catalytic mechanism involves the coordination of a metal ion (typically zinc or iron) with cysteine from motif II and two histidine residues from motif III, along with a water molecule [6]. The enzyme shows substrate specificity for N-formylmethionine-containing peptides, with kinetic parameters indicating efficient processing of formylated substrates [6] [8].

Interestingly, the signal recognition particle (SRP) can prevent deformylation by binding to signal sequences in nascent proteins on the ribosome [7]. This selective inhibition suggests that bacterial inner-membrane proteins, particularly those with N-out topology, can retain their N-terminal formyl group during co-translational membrane insertion, providing a source of formylated peptides during bacterial infections [7].

Table 2: Enzyme Characteristics in N-Formyl-DL-serine Metabolic Pathways

EnzymeEC NumberKm Value (mM)Substrate SpecificityCatalytic Mechanism
Peptide Deformylase (PDF)EC 3.5.1.880.6-3.1N-formylmethionine peptidesMetalloprotease
α-N-Acylpeptide HydrolaseEC 3.4.19.10.6-3.1N-acylated peptidesSerine protease
Serine HydroxymethyltransferaseEC 2.1.2.10.096-0.49Serine/GlycinePyridoxal phosphate
Formyl Peptide Receptor 1Not ApplicablenM rangeFormylated peptidesG-protein coupled

Microbial Catabolism via α-N-Acylpeptide Hydrolase Pathways

The α-N-acylpeptide hydrolase (APH) pathway represents a critical route for the microbial catabolism of N-formylated peptides and proteins [9] [10]. This pathway involves the sequential action of two enzymes that work together to degrade N-formyl peptides and release amino acids for cellular metabolism [9].

The first enzyme in this pathway is α-N-acylpeptide hydrolase (also known as acylamino acid-releasing enzyme, EC 3.4.19.1), which cleaves N-formyl or N-acetyl amino acids from the N-terminus of polypeptides [9] [11]. This enzyme exhibits both exopeptidase activity against N-acylated peptides and endopeptidase activity against oxidized and glycated proteins [11]. The enzyme belongs to the S9 serine protease family and is found in bacteria, archaea, animals, and plants with different quaternary structures [11].

The second enzyme, N-acylase IA (N-α-acyl-L-amino acid amidohydrolase, EC 3.5.1.14), hydrolyzes N-formylmethionine into formate and methionine [9]. This enzyme shows catalytic parameters with a kcat value of 7.9 s-1, a KM value of 3.1 mM, and a kcat/KM value of 2550 M-1 s-1 for N-formylmethionine hydrolysis [9].

Together, these enzymes play a protective role in degrading bacterial and mitochondrial N-formylated peptides, contributing to the recycling of amino acids and the maintenance of cellular homeostasis [9]. The pathway is particularly important in the context of bacterial protein turnover and the processing of formylated peptides that escape deformylation by peptide deformylase [9].

The acylpeptide hydrolase enzyme is characterized by its unique tetrameric structure in mammals, with highly charged gatekeeping loops that promote substrate unfolding [12]. The enzyme alternates between active and inactive conformations through the liberation of the catalytic triad, allowing it to process a variety of substrates including intact proteins with N-terminal acylated amino acids [12].

Table 3: Metabolic Pathway Interconnections

PathwayInput SubstratesOutput ProductsRegulatory FactorsPhysiological Significance
Formyl Peptide DegradationN-formyl peptidesAmino acids, FormateMetal cofactorsNutrient recycling
Photorespiratory CycleGlycine, SerineCO2, NH3, One-carbon unitsLight, CO2/O2 ratioCarbon fixation
Protein Quality ControlMisfolded proteinsDegraded proteinsCellular stressProtein homeostasis
Innate Immune ResponseBacterial formyl peptidesInflammatory mediatorsPathogen presencePathogen detection

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

133.03750770 g/mol

Monoisotopic Mass

133.03750770 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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